Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
Overview
Description
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is a chemical compound known for its use as a post-emergence herbicide. It is moderately soluble in water and has low volatility. This compound is primarily used in agricultural settings to control broad-leaved and annual grass weeds in crops such as rice .
Preparation Methods
The industrial synthesis of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- involves several steps:
Nitration: 1,2-dichlorobenzene is nitrated to produce 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group of 1,2-dichloro-4-nitrobenzene is hydrogenated using Raney nickel to yield 3,4-dichloroaniline.
Chemical Reactions Analysis
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and its role in inhibiting photosynthesis in weeds.
Medicine: Investigations into its potential toxicological effects and safety profiles.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals
Mechanism of Action
The primary mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is the inhibition of photosynthesis in susceptible plants. It specifically targets the electron transport chain in photosystem II, disrupting the conversion of light energy into chemical energy and ultimately leading to the death of the weed .
Comparison with Similar Compounds
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is similar to other anilide herbicides such as:
Propanil: Another widely used herbicide with a similar mode of action.
3,4-Dichloroaniline: A precursor in the synthesis of various herbicides.
Acetanilide herbicides: A broader class of herbicides with similar chemical structures and functions
What sets Propanamide, N-(3,4-dichlorophenyl)-N-methyl- apart is its specific efficacy in controlling a wide range of weeds in rice fields, making it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-81-0 | |
Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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